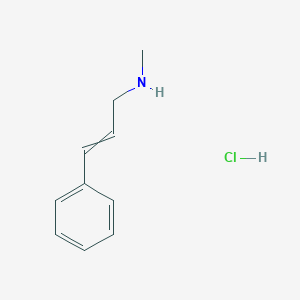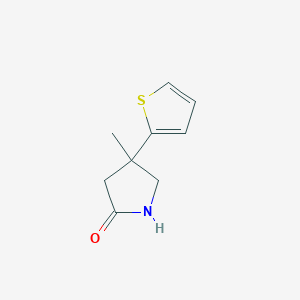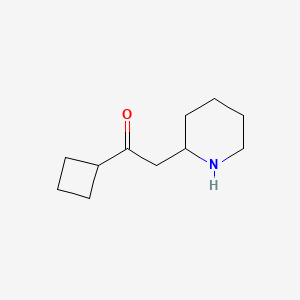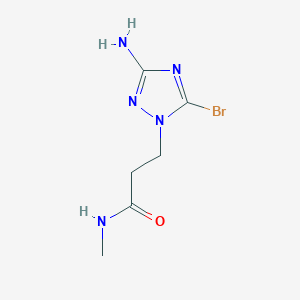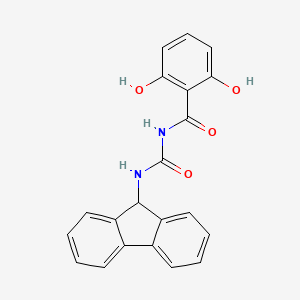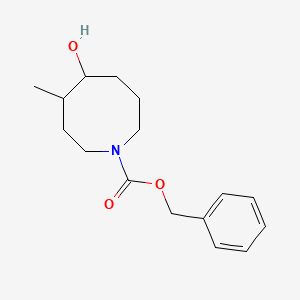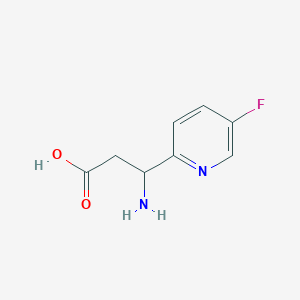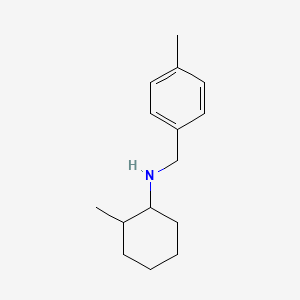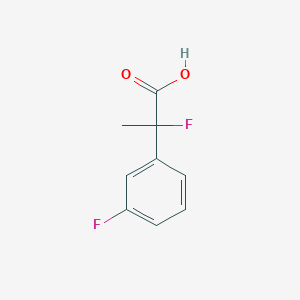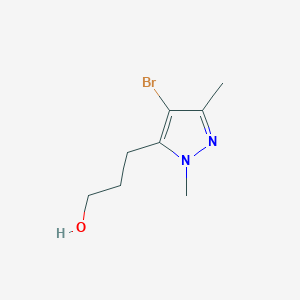
3-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)propan-1-OL is a chemical compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)propan-1-OL typically involves the bromination of 1,3-dimethylpyrazole followed by a nucleophilic substitution reaction with a suitable propanol derivative. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)propanal.
Reduction: Formation of 3-(1,3-dimethyl-1H-pyrazol-5-YL)propan-1-OL.
Substitution: Formation of 3-(4-Amino-1,3-dimethyl-1H-pyrazol-5-YL)propan-1-OL or 3-(4-Methylthio-1,3-dimethyl-1H-pyrazol-5-YL)propan-1-OL.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)propan-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)propan-1-OL involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1,3-dimethyl-1H-pyrazole: Lacks the propanol group, making it less versatile in certain applications.
3-(4-Chloro-1,3-dimethyl-1H-pyrazol-5-YL)propan-1-OL: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
3-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)propan-1-OL is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C8H13BrN2O |
|---|---|
Molekulargewicht |
233.11 g/mol |
IUPAC-Name |
3-(4-bromo-2,5-dimethylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H13BrN2O/c1-6-8(9)7(4-3-5-12)11(2)10-6/h12H,3-5H2,1-2H3 |
InChI-Schlüssel |
YWFOVZMCFLVZGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1Br)CCCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,1-Trifluoro-3-[(3-hydroxypropyl)amino]propan-2-ol](/img/structure/B13326508.png)
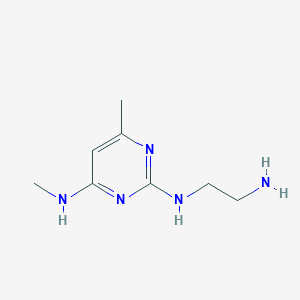
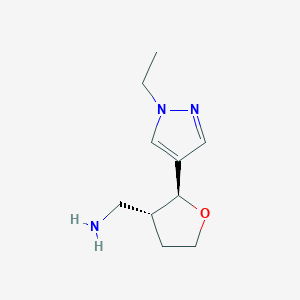
![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile dihydrochloride](/img/structure/B13326531.png)
